Product packaging for Cobalt tetracarbonyl hydride(Cat. No.:CAS No. 16842-03-8)

Cobalt tetracarbonyl hydride

Cat. No.: B231246
CAS No.: 16842-03-8
M. Wt: 170.97 g/mol
InChI Key: OIQOECYRLBNNBQ-UHFFFAOYSA-N
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Description

Cobalt tetracarbonyl hydride (HCo(CO)4) is a volatile, yellow liquid at room temperature that forms a colorless vapor and is characterized by its offensive odor . It is a foundational organometallic compound that adopts a trigonal bipyramidal molecular structure with C3v symmetry, where the hydride ligand occupies an axial position . This compound is highly acidic for a transition metal hydride, with a reported pKa of 8.3 in acetonitrile, and it is notoriously air-sensitive and thermally unstable, readily decomposing to dicobalt octacarbonyl, Co2(CO)8, in the absence of high CO partial pressures . Its principal research value and most significant industrial application lie in its role as the active catalyst for the hydroformylation reaction (also known as the Oxo reaction), a process for converting alkenes, carbon monoxide, and hydrogen into aldehydes . Discovered as the first transition metal hydride to be used in industry, it remains a critical subject in organometallic chemistry and catalytic studies . The generally accepted Heck-Breslow mechanism for cobalt-catalyzed hydroformylation begins with the dissociation of a CO ligand from HCo(CO)4 to generate the active catalyst HCo(CO)3, which subsequently coordinates an alkene . This is followed by alkene insertion, CO coordination and insertion, oxidative addition of H2, and final reductive elimination to release the aldehyde product and regenerate the catalyst . This process is vital for the industrial production of C3-C18 aldehydes, which are key intermediates for plasticizers, solvents, and detergents, with a global output in the range of 100,000 tons annually using this catalyst system . In the laboratory, this compound is typically generated in situ due to its instability, often via the hydrogenation of dicobalt octacarbonyl (Co2(CO)8 + H2 ⇌ 2 HCo(CO)4) or through the acidification of salts of its conjugate base, tetracarbonylcobaltate (Co(CO)4-) . Researchers also utilize derivatives where CO ligands are substituted with tertiary phosphines (e.g., triphenylphosphine), which are more stable and can alter the selectivity and reactivity of the catalyst . This reagent is intended for research purposes only and must be handled with extreme care in a controlled atmosphere due to its flammability, toxicity, and tendency to decompose upon exposure to air .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4HCOO4 B231246 Cobalt tetracarbonyl hydride CAS No. 16842-03-8

Properties

IUPAC Name

carbon monoxide;cobalt
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InChI

InChI=1S/4CO.Co/c4*1-2;
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OIQOECYRLBNNBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Co]
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Molecular Formula

C4CoO4
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Weight

170.97 g/mol
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Physical Description

Gas with an offensive odor. Mp: -26 °C, Gas with an offensive odor; [NIOSH], Gas with an offensive odor.
Record name COBALT HYDROCARBONYL
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Flash Point

NA (Gas)
Record name Cobalt hydrocarbonyl (as Co)
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Solubility

0.05 % (NIOSH, 2023), 0.05%
Record name COBALT HYDROCARBONYL
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Density

5.93(relative gas density)
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Vapor Density

5.93 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), 5.93
Record name COBALT HYDROCARBONYL
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Vapor Pressure

greater than 1 atm (NIOSH, 2023), >1 atm
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CAS No.

16842-03-8
Record name COBALT HYDROCARBONYL
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Melting Point

-15 °F (NIOSH, 2023), -15 °F
Record name COBALT HYDROCARBONYL
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Synthesis and Precursor Chemistry of Hco Co 4

Reductive Cleavage with Alkali Metals Followed by Protonation

A common laboratory-scale synthesis of HCo(CO)₄ involves a two-step process initiated by the reductive cleavage of the Co-Co bond in Co₂(CO)₈ using an alkali metal. chemicalbook.com This is typically followed by the protonation of the resulting cobaltate anion.

The reaction is conventionally carried out by reducing Co₂(CO)₈ with sodium amalgam (Na/Hg) or other similar reducing agents. wikipedia.orgwikipedia.org This process yields sodium tetracarbonylcobaltate, Na[Co(CO)₄]. wikipedia.orgwikipedia.org The subsequent acidification of the cobaltate salt produces the desired cobalt tetracarbonyl hydride. chemicalbook.comwikipedia.org

Ether solutions of sodium tetracarbonylcobaltate are often prepared by treating an ether solution of dicobalt octacarbonyl with sodium amalgam. cdnsciencepub.com

Reactant Reagent Intermediate Final Product Reference
Co₂(CO)₈1. Sodium Amalgam (Na/Hg)2. Acid (H⁺)Na[Co(CO)₄]HCo(CO)₄ chemicalbook.comwikipedia.orgwikipedia.org

Reductive Cleavage with Alkali Metals Followed by Protonation

In Situ Formation via Hydrogenation of Co₂(CO)₈

Due to its thermal instability and volatility, HCo(CO)₄ is frequently generated in situ for catalytic applications through the direct hydrogenation of Co₂(CO)₈. wikipedia.org This equilibrium reaction is fundamental to many hydroformylation processes.

The reaction is as follows: Co₂(CO)₈ + H₂ ⇌ 2 HCo(CO)₄ wikipedia.org

The thermodynamic parameters for this equilibrium have been determined using infrared spectroscopy. wikipedia.orgresearchgate.net The enthalpy (ΔH) for the reaction is reported as 4.054 kcal mol⁻¹, and the entropy (ΔS) is -3.067 cal mol⁻¹ K⁻¹. wikipedia.orgresearchgate.net Another study reports the enthalpy and entropy changes as 4.0 kcal/mol and -4.2 cal/mol-K, respectively, when the standard state of hydrogen is defined as 1 atm pressure. osti.gov

The position of this equilibrium is highly dependent on the reaction conditions, particularly the partial pressures of hydrogen and carbon monoxide, as well as the temperature. utwente.nl

Thermodynamic Parameter Value Reference
ΔH4.054 kcal mol⁻¹ wikipedia.orgresearchgate.net
ΔS-3.067 cal mol⁻¹ K⁻¹ wikipedia.orgresearchgate.net
ΔH (H₂ at 1 atm)4.0 kcal/mol osti.gov
ΔS (H₂ at 1 atm)-4.2 cal/mol-K osti.gov

Precursor Stability and Activation Under Catalytic Conditions

Gas-Phase Structural Determination and Geometry (Trigonal Bipyramidal, C₃v Symmetry)

In the gas phase, cobalt tetracarbonyl hydride adopts a trigonal bipyramidal geometry. wikipedia.orgepfl.ch The cobalt atom is at the center, coordinated to four carbonyl (CO) ligands and one hydride (H) ligand. The hydride ligand occupies an axial position, with three carbonyl ligands in the equatorial plane and one carbonyl ligand in the other axial position. wikipedia.orgepfl.ch This arrangement results in the molecule having C₃v point group symmetry. wikipedia.orgepfl.chacs.org The three equatorial CO ligands are observed to be slightly bent out of the equatorial plane. wikipedia.orgepfl.ch Theoretical studies have confirmed that this C₃v structure, with the axial hydride, is more stable than a C₂v symmetry structure where the hydride would be in an equatorial position. researchgate.net

Cobalt-Hydride and Cobalt-Carbonyl Bond Distances

The precise bond lengths within the HCo(CO)₄ molecule have been determined through gas-phase electron diffraction studies. These experimental measurements provide critical data for understanding the spatial arrangement of the atoms. The key bond distances are detailed in the table below. wikipedia.orgepfl.ch

BondBond Distance (Å)
Cobalt-Hydride (Co-H)1.556
Cobalt-Carbonyl (Co-C)1.764

Data sourced from gas-phase electron diffraction studies. wikipedia.org

Electronic Structure Characterization and Orbital Analysis

The electronic properties of HCo(CO)₄ are crucial to its chemical behavior, influencing its stability, reactivity, and acidity.

The highest occupied molecular orbitals (HOMOs) of HCo(CO)₄ are primarily of metal d-orbital character. The interaction between the metal d-orbitals and the orbitals of the CO and hydride ligands dictates the electronic landscape of the molecule. The HOMO is significant as it is involved in reactions where the molecule acts as a nucleophile or is oxidized.

Formal Oxidation State of Cobalt

Acidity and Proton Affinity (pKa)

Despite being a transition metal hydride, HCo(CO)₄ exhibits significant acidity. wikipedia.org Its propensity to donate a proton (H⁺) is a key feature of its reactivity, particularly in catalytic cycles. The acidity of HCo(CO)₄ is quantified by its pKa value.

SolventpKa Value
Water (estimated)~1
Acetonitrile8.3
General8.5

The pKa in water is an estimate, while the value in acetonitrile is experimentally determined. The generally cited pKa is 8.5. wikipedia.org

The acidity stems from the stability of the resulting conjugate base, the tetracarbonylcobaltate anion, [Co(CO)₄]⁻. This anion is stabilized by the delocalization of the negative charge over the carbonyl ligands.

Reactivity and Ligand Substitution Dynamics of Hco Co 4

Ligand Substitution Reactions

Cobalt tetracarbonyl hydride readily participates in ligand substitution reactions, where one or more of its carbonyl (CO) ligands are replaced by other Lewis bases. wikipedia.org This reactivity is a key aspect of its chemistry, allowing for the modification of its catalytic properties.

HCo(CO)4 reacts with various Lewis bases, most notably tertiary phosphines, to form substituted derivatives. wikipedia.org For instance, the reaction with triphenylphosphine (B44618) (PPh3) can yield both monosubstituted and disubstituted products, HCo(CO)3PPh3 and HCo(CO)2(PPh3)2, respectively. wikipedia.orgepfl.ch The degree of substitution can be influenced by reaction conditions and the stoichiometry of the reactants. Other Lewis bases, such as arsines and stibenes, also react with HCo(CO)4, leading to enhanced thermal stability of the resulting complexes. wiley-vch.de The substitution process alters the electronic and steric environment around the cobalt center, which in turn affects the acidity and catalytic behavior of the complex. wiley-vch.de

The general reaction can be represented as: HCo(CO)4 + nL → HCo(CO)4-nLn + nCO where L is a Lewis base and n is the number of substituted ligands.

Table 1: Comparison of Acidity for HCo(CO)4 and its Substituted Derivative

CompoundpKa
HCo(CO)48.5 wikipedia.org
HCo(CO)3PPh37.0 ionicviper.org

Reactions with Tertiary Phosphines and Other Lewis Bases

Decomposition Pathways and Stability in Various Environments

The stability of this compound is a critical factor in its handling and application. It is a volatile yellow liquid that is sensitive to temperature and the partial pressure of carbon monoxide. wikipedia.org

In the absence of a sufficiently high partial pressure of carbon monoxide, HCo(CO)4 readily decomposes to form dicobalt octacarbonyl (Co2(CO)8) and hydrogen gas. wikipedia.orgepfl.ch This decomposition is a reversible process, and the equilibrium can be shifted by controlling the CO pressure. wikipedia.org High CO pressures favor the stability of HCo(CO)4, which is essential for its use in catalytic reactions like hydroformylation to prevent catalyst decomposition. nih.govutwente.nl Conversely, low CO pressures promote the formation of Co2(CO)8. nih.gov

The equilibrium reaction is as follows: 2 HCo(CO)4 ⇌ Co2(CO)8 + H2

The thermodynamic parameters for this equilibrium have been determined, with a ΔH of 4.054 kcal/mol and a ΔS of -3.067 cal/mol·K, indicating the endothermic nature of HCo(CO)4 formation. wikipedia.org

Influence of Carbon Monoxide Partial Pressure on Decomposition to Co2(CO)8

Stoichiometric Reactions with Organic Substrates

This compound participates in stoichiometric reactions with various organic substrates. A notable example is its reaction with alkenes. In the absence of high pressures of hydrogen and carbon monoxide, HCo(CO)4 can react with alkenes to form alkyl- and acylcobalt carbonyl complexes. For instance, the reaction with styrene (B11656) can lead to the formation of a branched-chain acylcobalt complex. iupac.org These stoichiometric reactions are fundamental to understanding the elementary steps of catalytic cycles, such as those in hydroformylation. The reaction with certain olefins and arenes has been shown to proceed through a free-radical mechanism, as evidenced by kinetic studies and the observation of inverse kinetic isotope effects. iupac.org

Photochemical Reactivity and Dissociation Processes

The photochemical behavior of this compound, HCo(CO)₄, is characterized by complex dissociation pathways and electronic transitions. Upon absorption of light, the molecule can undergo several competing processes, including the cleavage of the Co-H or Co-CO bonds, which have been the subject of extensive theoretical and experimental investigation. aip.orgwhiterose.ac.uk The dynamics of these photochemical reactions are often dictated by the interplay between different electronic excited states and the efficiency of transitions between them. sci-hub.seacs.orgresearchgate.net

Laser-driven photodissociation studies have provided significant insights into the selective breaking of chemical bonds within HCo(CO)₄. rsc.org Research has focused on the competition between the dissociation of the axial cobalt-carbonyl (Co-CO) bond and the cobalt-hydride (Co-H) bond. aip.org

Theoretical models, often based on ab initio calculations of the molecule's potential energy surface, are employed to simulate the photodissociation dynamics. aip.org These studies have revealed that specific vibrational modes are strongly coupled to the dissociation reaction. For instance, in the case of Co-CO bond dissociation, an H-Co stretching vibration and an umbrella-type vibration of the equatorial carbonyls are significantly involved. aip.org

The use of tailored ultrafast laser pulses allows for a degree of control over which bond is preferentially cleaved. rsc.org For example, analytical laser pulses have been designed to selectively break the H-Co bond in the electronic ground state within picoseconds. rsc.org However, challenges remain due to the collective nature of vibrations involving multiple CO ligands, which can cause energy to be distributed throughout the molecule rather than being localized in a single bond. aip.org The competition between breaking the Co-H versus the Co-CO bond is a central theme in these investigations. aip.org

Table 1: Key Findings from Laser-Driven Photodissociation Studies of HCo(CO)₄

Research FocusKey FindingsCitations
Co-H Bond Dissociation Analytical laser pulses can achieve dissociation within two picoseconds at moderate field strengths. rsc.org
Co-CO Bond Dissociation Two modes are strongly coupled to the reaction: an H-Co stretch and an equatorial CO umbrella vibration. aip.org
Competitive Dissociation Studies focus on the competition between Co-H and Co-CO bond cleavage. aip.org
Vibrational Dynamics The collective nature of CO normal mode vibrations presents a challenge for selective bond breaking. aip.org

Intersystem crossing (ISC), a non-radiative transition between electronic states of different spin multiplicity, is a crucial process in the photochemistry of HCo(CO)₄. aip.orgsci-hub.se Following photoexcitation to a singlet excited state, the molecule can undergo ISC to a triplet state, which may then lead to dissociation. sci-hub.se

Theoretical simulations have been instrumental in elucidating the mechanism of these "fast" (less than 50 picoseconds) intersystem crossing events. aip.org The process is understood to occur at specific molecular geometries where the potential energy surfaces of the singlet and triplet states intersect or come close in energy. aip.orgaip.org The efficiency of the ISC is governed by the overlap of the nuclear wave packet with these critical regions. aip.org

For HCo(CO)₄, a proposed mechanism involves:

Initial excitation to a singlet state (¹E).

A very rapid (less than 20 femtoseconds) dissociation of about 40% of the molecules, yielding H + Co(CO)₄. aip.org

A competing ¹E → ³A₁ intersystem crossing along the Co-H bond elongation coordinate, occurring within 50 picoseconds. aip.org

Dissociation of an axial carbonyl ligand, which happens on a longer timescale (around 200 femtoseconds) and is a less probable event. aip.org

Once the triplet state (³A₁) is populated, the molecule dissociates to either H + Co(CO)₄ or HCo(CO)₃ + CO. aip.org

The spin-orbit coupling between the involved electronic states is the fundamental interaction that facilitates these formally forbidden transitions. sci-hub.seaip.org

Table 2: Timescales of Photodissociation and Intersystem Crossing Events in HCo(CO)₄

ProcessTimescaleProductsCitations
Primary Dissociation (Singlet State) < 20 fsH + Co(CO)₄ aip.org
¹E → ³A₁ Intersystem Crossing (Co-H) ~ 50 psHCo(CO)₄ (³A₁) aip.org
Axial CO Dissociation (Singlet State) ~ 200 fsHCo(CO)₃ + CO aip.org

The electronic transitions involved in the photochemistry of HCo(CO)₄ and related organometallic compounds often have metal-to-ligand charge transfer (MLCT) character. science.gov In an MLCT transition, an electron is excited from a metal-centered orbital to an orbital that is primarily localized on one of the ligands. york.ac.uk

In HCo(CO)₄, the key excited states involved in photodissociation, such as the ¹'³E state, arise from a 3d → σ* transition. sci-hub.se This indicates a transfer of electron density from a cobalt d-orbital to an antibonding orbital associated with the ligands. The ³A₁ state is described as resulting from a σ → σ* transition. sci-hub.se The nature and energy of these charge-transfer states are fundamental to the subsequent chemical transformations, as they define the potential energy surfaces on which the dissociation reactions occur. nih.gov The efficiency of photocatalytic processes involving transition metal complexes is often linked to the properties of these charge-transfer states. science.gov

Catalytic Applications and Mechanistic Investigations of Hco Co 4

Hydroformylation (Oxo Process)

Hydroformylation, commercially known as the oxo process, is a large-scale industrial method for producing aldehydes from alkenes, carbon monoxide (CO), and hydrogen (H2). numberanalytics.comlibretexts.org This reaction is fundamental to the synthesis of a wide array of bulk and specialty chemicals, including plasticizers, detergents, and pharmaceuticals. numberanalytics.comnumberanalytics.comnumberanalytics.com HCo(CO)4 was the first transition metal hydride to be utilized as a catalyst in an industrial capacity for this process. wikipedia.org

Historical Development and Industrial Implementation

The discovery of hydroformylation is credited to the German chemist Otto Roelen in 1938, who, while investigating the Fischer-Tropsch process at Ruhrchemie, found that alkenes could react with synthesis gas (a mixture of H2 and CO) to form aldehydes using a cobalt catalyst. numberanalytics.comwikipedia.orgmatthey.com This serendipitous discovery led to the development of the "oxo synthesis," a term coined with the expectation that the process would yield both aldehydes and ketones. wikipedia.org The first industrial oxo process plant commenced operations in the early 1940s. matthey.com

The originally implemented processes relied on unmodified cobalt catalysts, with HCo(CO)4 being identified as the active catalytic species. wikipedia.org These initial systems operated under demanding conditions, including high pressures (100 to 400 bar) and temperatures (100°C to 250°C), which were necessary to maintain the stability of the catalyst. researchgate.netnih.gov Although rhodium-based catalysts, which operate under milder conditions and offer higher selectivity, have largely superseded cobalt in many applications since the 1970s, cobalt-catalyzed hydroformylation remains economically important. wikipedia.orgwikipedia.org It is still responsible for the production of approximately 100,000 tons of C3–C18 aldehydes annually.

Process Parameter High-Pressure Cobalt Process Low-Pressure Rhodium Process
Catalyst HCo(CO)4HRh(CO)(PPh3)3
Pressure (bar) 100 - 40010 - 100
Temperature (°C) 100 - 25040 - 200
n/iso ratio (Propylene) ~3-4:1>10:1

Heck-Breslow Mechanistic Cycle

The mechanistic pathway for cobalt-catalyzed hydroformylation was detailed by Richard F. Heck and David S. Breslow in 1961. wikipedia.orgchempedia.info This cycle outlines the fundamental steps of the catalytic process.

Precatalyst Activation and In Situ HCo(CO)4 Formation

The active catalyst, HCo(CO)4, is typically formed in situ from a precatalyst, most commonly dicobalt octacarbonyl (Co2(CO)8), through its reaction with hydrogen. libretexts.orgepfl.ch This equilibrium reaction is crucial for maintaining the concentration of the active catalyst under reaction conditions. wikipedia.org

Co2(CO)8 + H2 ⇌ 2 HCo(CO)4 epfl.ch

Alkene Coordination and Migratory Insertion Steps

The catalytic cycle initiates with the dissociation of a CO ligand from HCo(CO)4, creating a coordinatively unsaturated and highly reactive 16-electron species, HCo(CO)3. wikipedia.orgnih.gov This species then coordinates with the alkene. wikipedia.org Following coordination, the alkene undergoes a migratory insertion into the cobalt-hydride (Co-H) bond, resulting in the formation of an alkyl-cobalt intermediate. libretexts.orgwikipedia.org This step is stereoselective, occurring in a syn manner. libretexts.org

Acyl Intermediate Formation

The alkyl-cobalt intermediate subsequently undergoes migratory insertion of a carbon monoxide molecule into the cobalt-carbon bond. libretexts.orgwikipedia.org This step leads to the formation of an acyl-cobalt complex. wikipedia.org The rate of this insertion must be relatively fast to prevent competing isomerization of the alkene. wikipedia.org

Oxidative Addition of Hydrogen and Reductive Elimination of Aldehyde

The final stage of the cycle involves the reaction of the acyl-cobalt intermediate. One proposed pathway involves the oxidative addition of a hydrogen molecule to the acyl-cobalt complex. libretexts.orgwikipedia.orglibretexts.org This is considered the slowest and rate-limiting step in the cycle. libretexts.orglibretexts.org The resulting dihydrido-acyl-cobalt species then undergoes reductive elimination, releasing the aldehyde product and regenerating the HCo(CO)3 catalyst, which can then begin a new cycle. libretexts.orgwikipedia.orglibretexts.org An alternative pathway suggests that the hydrogenolysis of the acyl-cobalt complex can also be effected by another molecule of HCo(CO)4. utwente.nl

Identification of Rate-Determining Steps and Kinetic Insights

The kinetics of hydroformylation catalyzed by HCo(CO)₄ are complex, with the rate-determining step being influenced by specific reaction conditions and substrates. rsc.org Kinetic studies and computational modeling have provided significant insights into the reaction mechanism.

Key Kinetic Findings:

Alkene Coordination: Often a primary rate-limiting step. rsc.orgresearchgate.net

CO Dissociation: An essential step for catalyst activity, leading to an inverse rate dependence on CO pressure. ethz.chionicviper.org

H₂ Oxidative Addition: Can be the rate-limiting step in the cycle. libretexts.org

Regioselectivity (Linear vs. Branched Products)

A critical aspect of hydroformylation is controlling the regioselectivity, which determines the ratio of linear (n) to branched (iso) aldehyde products. For many industrial applications, the linear aldehyde is the more valuable product. With HCo(CO)₄ as the catalyst for the hydroformylation of terminal alkenes, the ratio of linear to branched aldehydes is typically in the range of 3:1 to 4:1. ionicviper.org

The regioselectivity is a result of the initial addition of the cobalt hydride to the double bond of the alkene. mt.com Addition of the hydride to the internal carbon of the double bond leads to a linear alkyl-cobalt intermediate and subsequently the linear aldehyde, while addition to the terminal carbon results in a branched product. mt.com

Several factors influence this regioselectivity:

Steric Hindrance: The steric bulk of the catalyst can favor the formation of the linear product. By incorporating bulky ligands, such as trialkylphosphines (PR₃), into the HCo(CO)₄ catalyst system, the steric hindrance around the cobalt center increases, which favors the formation of the less sterically demanding linear intermediate. This can significantly improve the linear-to-branched ratio to as high as 7:1 to 8:1. ionicviper.orgmt.com

CO Partial Pressure: Higher partial pressures of carbon monoxide generally favor the formation of the linear aldehyde. ethz.chionicviper.org This is because high CO concentrations inhibit side reactions like alkene isomerization, which can lead to the formation of internal alkenes that are more prone to producing branched aldehydes. ethz.ch

Syngas Composition: The composition of the synthesis gas (syngas), the mixture of CO and H₂, can also affect regioselectivity. For example, in the hydroformylation of styrene (B11656), lower CO pressures have been shown to favor the formation of the linear isomer, while higher pressures favor the branched isomer. mt.com

Influence of Reaction Conditions (Temperature, Pressure, Syngas Composition)

The catalytic performance of HCo(CO)₄ in hydroformylation is highly dependent on the reaction conditions.

Temperature: Traditional hydroformylation using unmodified HCo(CO)₄ requires high temperatures, typically in the range of 140–200 °C. incatt.nl Recent studies have shown that stable hydroformylation can be achieved at lower temperatures, such as 140°C, even under reduced syngas pressure. nih.govresearchgate.net In some modified systems, reactions have been conducted at temperatures as low as 40-60 °C with limited impact on the catalytic outcome. incatt.nl The reaction temperature can also influence selectivity; for example, in the aqueous biphasic hydroformylation of 1-hexene, 80°C (353 K) favored aldehyde selectivity, but higher temperatures of 90°C (363 K) increased both activity and selectivity at higher pressures. scielo.org.mx

Pressure: High pressures, typically 100–300 bar, are characteristic of HCo(CO)₄-catalyzed hydroformylation. incatt.nlsci-hub.se This high pressure, particularly the partial pressure of CO, is necessary to maintain the stability of the HCo(CO)₄ catalyst and prevent its decomposition to metallic cobalt at the high reaction temperatures. sci-hub.seethz.ch However, as mentioned, high CO pressure can inhibit the reaction rate. ionicviper.orgethz.ch Recent advancements have demonstrated the feasibility of using lower syngas pressures, as low as 5-30 bar, while maintaining catalytic activity. incatt.nlnih.govresearchgate.net The total pressure and the partial pressures of H₂ and CO can be manipulated to find a compromise between reaction rate, catalyst stability, and product selectivity. ethz.ch

Syngas Composition: The ratio of H₂ to CO in the syngas is a critical parameter. Reducing the CO:H₂ ratio from 1:3 to 1:1 has been shown to significantly decrease the conversion rate. incatt.nl Conversely, a higher H₂ partial pressure generally increases the reaction rate. The syngas composition can also be a tool to steer the regioselectivity of the reaction. incatt.nl

The following table summarizes the typical and recently developed reaction conditions for HCo(CO)₄-catalyzed hydroformylation:

Interactive Data Table: Reaction Conditions for HCo(CO)₄ Hydroformylation

Parameter Traditional Conditions Mild/Modified Conditions
Temperature 140–200 °C incatt.nl 40–140 °C incatt.nlnih.gov
Pressure 100–300 bar incatt.nlsci-hub.se 5–40 bar incatt.nlnih.gov
Syngas Ratio (H₂:CO) Typically 1:1 to 2:1 Can be varied, e.g., 3:1 incatt.nl

Comparison with Rhodium-Based Hydroformylation Catalysts

Rhodium-based catalysts, discovered in the 1960s, have largely replaced cobalt catalysts in many industrial hydroformylation processes, particularly for short-chain alkenes like propene. incatt.nlwikipedia.org This shift is primarily due to the significantly higher activity and milder operating conditions of rhodium catalysts.

Activity: Rhodium catalysts are generally 10³ to 10⁴ times more active than cobalt catalysts. tkk.fi This higher activity allows for lower catalyst concentrations and consequently, lower operational costs despite the higher price of rhodium metal. incatt.nl Cationic cobalt(II) bisphosphine catalysts have been developed that show activity approaching that of rhodium catalysts, representing a significant advancement in cobalt-based systems. lsu.edu

Reaction Conditions: Rhodium catalysts operate under much milder conditions than traditional cobalt systems. Typical conditions for rhodium-catalyzed hydroformylation are temperatures of 40–140 °C and pressures of 10–80 bar, which are significantly lower than the 140–200 °C and 100–300 bar required for HCo(CO)₄. incatt.nl These milder conditions reduce the energy requirements and capital costs for high-pressure equipment. incatt.nl

Regioselectivity: Rhodium catalysts, particularly when modified with phosphine (B1218219) or phosphite (B83602) ligands, generally exhibit higher regioselectivity towards the linear aldehyde product compared to unmodified HCo(CO)₄. uva.nl However, phosphine-modified cobalt catalysts can achieve high linear-to-branched ratios as well. ionicviper.org

Cost: Cobalt is significantly less expensive than rhodium, with its price being about 0.01% of rhodium's. incatt.nl This cost advantage is a major driving force for the continued use of cobalt catalysts in large-scale industrial processes for the hydroformylation of medium and long-chain olefins and for ongoing research into improving cobalt-based systems. incatt.nl

Isomerization Activity: HCo(CO)₄ is an effective catalyst for alkene isomerization, which can be advantageous for the hydroformylation of internal alkenes to linear aldehydes. ionicviper.org Rhodium catalysts generally show less isomerization activity. uva.nl

The table below provides a comparative overview of cobalt and rhodium hydroformylation catalysts:

Interactive Data Table: Comparison of Cobalt and Rhodium Hydroformylation Catalysts

Feature HCo(CO)₄ Rhodium-Based Catalysts
Activity Lower tkk.fi 10³-10⁴ times higher tkk.fi
Temperature 140–200 °C incatt.nl 40–140 °C incatt.nl
Pressure 100–300 bar incatt.nl 10–80 bar incatt.nl
Regioselectivity (linear) Moderate (typically 3:1 to 4:1) ionicviper.org High (with ligand modification) uva.nl
Metal Cost Low incatt.nl High incatt.nl
Industrial Application Medium- and long-chain olefins incatt.nl Short-chain olefins (e.g., propene) wikipedia.org

Other Carbonylation Reactions Mediated by HCo(CO)₄ or its Derivatives

Besides hydroformylation, HCo(CO)₄ and its derivatives are effective catalysts for other important carbonylation reactions, such as the synthesis of lactones and anhydrides.

Ring-Expansive Carbonylation of Epoxides to β-Lactones

The carbonylation of epoxides to β-lactones is a significant transformation, and catalysts derived from cobalt carbonyls are highly effective for this reaction. This process typically involves a bimetallic catalyst system composed of a Lewis acid and the tetracarbonylcobaltate anion, [Co(CO)₄]⁻. researchgate.netbwise.kr

The proposed mechanism involves several key steps:

Epoxide Activation: The Lewis acid component of the catalyst activates the epoxide by coordinating to the oxygen atom. researchgate.net

Nucleophilic Attack: The [Co(CO)₄]⁻ anion then acts as a nucleophile, attacking the less sterically hindered carbon of the activated epoxide ring in an Sₙ2-type reaction, leading to the opening of the ring. researchgate.netbwise.kracs.org This results in the formation of a cobalt-alkyl intermediate.

CO Insertion: A molecule of carbon monoxide inserts into the newly formed cobalt-alkyl bond, generating a cobalt-acyl species. researchgate.netbwise.kr

Ring Closure: The final step is the intramolecular ring closure of the cobalt-acyl intermediate, which releases the β-lactone product and regenerates the active catalyst. researchgate.netbwise.kr

Carbonylation of β-Lactones to Succinic Anhydrides

Building upon the synthesis of β-lactones, HCo(CO)₄ derivatives can further catalyze the carbonylation of these lactones to produce succinic anhydrides. wiley.com This reaction represents a "double carbonylation" of the original epoxide.

The mechanism for this second carbonylation is analogous to the first:

Lactone Activation: The β-lactone is activated by the Lewis acidic component of the catalyst. wiley.com

Nucleophilic Attack: The [Co(CO)₄]⁻ anion attacks the β-carbon of the activated lactone, leading to ring opening. wiley.comnih.gov

CO Insertion: This is followed by the insertion of CO to form a cobalt-acyl species. wiley.comnih.gov

Ring Closure: An intramolecular ring closure then occurs, forming the succinic anhydride (B1165640) and regenerating the catalyst. wiley.com

Stereochemical studies have shown that this carbonylation also proceeds with a clean inversion of stereochemistry at the β-carbon of the lactone. For example, (R)-β-butyrolactone is converted to (S)-methylsuccinic anhydride. nih.gov This transformation provides a valuable route to chiral succinic anhydride derivatives. nih.gov

Hydroaminocarbonylation and Hydroaminomethylation

Hydroaminocarbonylation is an atom-economical method for the synthesis of amides from alkenes and amines. researchgate.net HCo(CO)4, often generated in situ from dicobalt octacarbonyl (Co2(CO)8), serves as an effective catalyst for this transformation. researchgate.net A light-promoted approach using unmodified cobalt carbonyl allows the reaction to proceed under mild conditions and low pressure. researchgate.netnih.gov This method exhibits broad substrate scope with high chemo- and regioselectivity. researchgate.net The proposed mechanism involves the photodissociation of a carbonyl ligand from HCo(CO)4 to generate the catalytically active HCo(CO)3 species, which can then coordinate with the alkene. researchgate.netnih.gov This is followed by hydrocobaltation, leading to regioisomeric alkylcobalt intermediates that can isomerize to favor the terminal alkylcobalt species. nih.gov

Following the hydroaminocarbonylation, a subsequent silane-mediated reduction of the resulting amide can be performed, constituting a formal hydroaminomethylation. researchgate.net This two-step, one-pot process provides a direct route to N-alkylated amines from alkenes. researchgate.netresearchgate.net The development of hydroaminomethylation reactions is significant as it offers a direct conversion of alkenes to N-alkylated amines, a class of compounds widely used in various chemical industries. researchgate.netresearchgate.net

Reductive Hydroformylation for Alcohol Synthesis

Reductive hydroformylation is a tandem reaction that combines hydroformylation and hydrogenation to directly synthesize C1-homologated alcohols from alkenes, carbon monoxide, and hydrogen. chemrxiv.orgresearchgate.net While rhodium and ruthenium catalysts are often favored for their selectivity, HCo(CO)4 and its derivatives are also effective. chemrxiv.org The addition of phosphine ligands to HCo(CO)4, forming species like HCo(CO)3(PR3), can alter the product distribution to favor the formation of alcohols due to a more hydridic Co-H bond. chemrxiv.orgtmv.ac.in

Recent advancements have demonstrated cobalt-catalyzed reductive hydroformylation of terminal and 1,1-disubstituted alkenes under visible light irradiation. chemrxiv.orgresearchgate.net This method provides anti-Markovnikov alcohol products with high regioselectivity. chemrxiv.orgresearchgate.netresearchgate.net The reaction is mediated by an air-stable cobalt hydride complex which, upon irradiation, generates the active catalyst for both alkene hydroformylation and subsequent aldehyde hydrogenation. chemrxiv.orgresearchgate.netresearchgate.net This process is atom-economical and offers a direct pathway to valuable alcohol products from readily available alkenes. chemrxiv.org

Alkene SubstrateProduct AlcoholYield (%)Linear:Branched RatioReference
Terminal AlkenesC1-Homologated Alcohols34-87>99:1 chemrxiv.org
1,1-Disubstituted AlkenesC1-Homologated Alcohols>60>99:1 chemrxiv.org
Alkenes with Ester GroupsCorresponding Diols34-71- chemrxiv.org
Alkenes with Alcohol GroupsCorresponding Diols34-71- chemrxiv.org

Hydroalkenylation Reactions

Hydroalkenylation involves the addition of a C-H bond of an alkene across another C-C double or triple bond. HCo(CO)4 and related cobalt-hydride catalysts have been utilized in such reactions. chinesechemsoc.orgchinesechemsoc.org These reactions provide a direct method for the construction of new C-C bonds and the synthesis of more complex olefinic structures. chinesechemsoc.org

Cobalt-hydride catalyzed enantioselective hydroalkenylation of vinyl arenes with alkenyl trifluoroborates has been developed. chinesechemsoc.orgchinesechemsoc.org This reaction proceeds via a cobalt-hydride mediated hydrogen atom transfer (HAT) followed by a radical-polar crossover process, yielding α-chiral olefins with high regioselectivity and enantioselectivity. chinesechemsoc.orgchinesechemsoc.org The use of nucleophilic alkenyl reagents like alkenyl trifluoroborates expands the scope of this transformation. chinesechemsoc.org

Reactant 1Reactant 2Catalyst SystemProduct TypeEnantiomeric Excess (ee)Reference
Vinyl ArenesAlkenyl TrifluoroboratesChiral Co-catalystα-Chiral Olefinsup to 99% chinesechemsoc.org
CyclopropenesAlkenylboronic AcidsChiral Phosphine-Co complexMultisubstituted Cyclopropanesup to 99:1 er researchgate.net

Isomerization Reactions

HCo(CO)4 is a potent catalyst for the isomerization of olefins. thieme-connect.comacs.org This process typically involves the migration of the double bond along the carbon chain and can also include cis-trans isomerization. acs.org The mechanism is believed to proceed through a series of 1,2-addition and elimination reactions of the cobalt hydride across the double bond. acs.orgacs.org This forms a cobalt-alkyl intermediate, which then undergoes β-hydride elimination to yield the isomerized alkene and regenerate the HCo(CO)4 catalyst. thieme-connect.com

The solvent can have a significant impact on the rate and extent of isomerization. For instance, the isomerization of 4-methyl-1-pentene (B8377) is rapid in octane, but significantly slower for subsequent isomerization steps in ethyl ether, and almost completely halted in tetrahydrofuran. acs.org This isomerization activity is a key feature in hydroformylation reactions, as it allows for the conversion of internal olefins to terminal aldehydes. acs.org However, in some cases, isomerization can be an undesired side reaction. google.com

Initial OlefinSolventIsomerization OutcomeReference
4-Methyl-1-penteneOctaneRapid double-bond migration down the entire chain acs.org
4-Methyl-1-penteneEthyl EtherSlower isomerization of the initial product (4-methyl-2-pentene) acs.org
4-Methyl-1-penteneTetrahydrofuranReaction stops after slight initial isomerization acs.org

Hydrogenation Reactions

HCo(CO)4 is an effective catalyst for the hydrogenation of various unsaturated compounds, including alkenes and aromatic hydrocarbons. osti.govrsc.orgacs.org The hydrogenation activity of HCo(CO)4 is a crucial aspect of tandem reactions like reductive hydroformylation. tmv.ac.in The mechanism of hydrogenation is believed to involve the transfer of the hydride ligand from the cobalt center to the substrate. nih.gov

In the hydrogenation of aromatic hydrocarbons, the reaction is thought to proceed through a series of steps involving the formation of cobalt-alkyl and cobalt-acyl intermediates. acs.org The acidity of HCo(CO)4 can also play a role, particularly in the hydrogenation of activated olefins. rsc.org For instance, diarylethylenes can be hydrogenated in high yields using cobalt carbonyl in the presence of an acid. rsc.org

SubstrateCatalyst SystemProductYield (%)Reference
DiarylethylenesCo2(CO)8 / HBF4Dihydro-derivativesQuantitative rsc.org
9,9'-BifluorenylideneCo2(CO)8 / HBF4Bifluorenyl97 rsc.org
AlkenesDihydrazonopyrrole-Co complexesAlkanes- nih.gov

Spectroscopic Characterization and Elucidation of Hco Co 4

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for characterizing HCo(CO)₄, primarily through the analysis of its carbonyl (CO) stretching vibrations.

Vibrational Modes and Carbonyl Stretching Frequencies

The structure of HCo(CO)₄ is a trigonal bipyramid with C₃ᵥ symmetry, where the hydride ligand occupies an axial position. This geometry gives rise to specific vibrational modes. The terminal C-O stretching region of the IR spectrum is particularly informative. For HCo(CO)₄, bands are observed in the range of 1940–2080 cm⁻¹. acs.org In its C₃ᵥ structure, two CO stretching frequencies are expected to be observed in the IR spectrum. chegg.com

The vibrational frequencies for HCo(CO)₄ have been identified by combining IR and neutron-scattering spectroscopy. rsc.org The frequencies of the C-O stretching vibrations are sensitive to the electronic environment of the cobalt center. The electron-withdrawing nature of the CO ligands influences the acidity of the Co-H bond. umb.edu

Table 1: Experimental IR Carbonyl Stretching Frequencies for HCo(CO)₄

Vibrational Mode Frequency (cm⁻¹) Reference
C-O Stretch 2118 utwente.nl
C-O Stretch 2055 utwente.nl
C-O Stretch 2032 utwente.nl
C-O Stretch 1995 utwente.nl

Note: The number of observed bands and their assignments can vary based on the experimental conditions and the presence of other species.

In Situ IR Studies under Catalytic Conditions

In situ IR spectroscopy has been instrumental in understanding the role and stability of HCo(CO)₄ under real catalytic conditions, particularly in hydroformylation reactions. These studies allow for the direct observation of the catalyst and other intermediates as the reaction progresses.

Recent kinetic and in situ IR studies have demonstrated that unmodified HCo(CO)₄ can be a stable and active catalyst for hydroformylation at milder conditions (e.g., 140°C and 30 bar of syngas) than traditionally thought necessary. researchgate.netnih.gov These studies confirmed the integrity of the HCo(CO)₄ coordination sphere during catalysis. researchgate.netnih.gov

Under hydroformylation conditions, the concentration of HCo(CO)₄ can be monitored in real-time. For example, in the hydroformylation of 1-octene, the injection of the alkene causes a decrease in the HCo(CO)₄ concentration and an increase in the concentration of dicobalt octacarbonyl (Co₂(CO)₈), with this trend reversing as the alkene is consumed. utwente.nl High-pressure IR (HP-IR) studies have also been used to detect hydride intermediates in phosphite-modified cobalt catalyst systems, observing the formation of HCo(CO)₄ at higher temperatures. rsc.org These in situ spectroscopic investigations have been crucial in resolving debates about the true nature of the active catalytic species in various cobalt-catalyzed hydroformylation systems. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Chemical Shift of the Hydride Ligand

The proton (¹H) NMR spectrum of HCo(CO)₄ is characterized by a distinctive upfield chemical shift for the hydride ligand. This high-field shift is a hallmark of hydrogen atoms attached to transition metals. ionicviper.org The significant shielding experienced by the hydride proton is attributed to the paramagnetic currents localized on the adjacent metal fragment. acs.orgacs.org

The reported ¹H NMR chemical shift for the hydride in HCo(CO)₄ is approximately -10.7 ppm. ionicviper.org Despite this "hydridic" chemical shift, HCo(CO)₄ is a strong acid in solvents like water and methanol. umb.eduionicviper.org Theoretical calculations of the ¹H NMR chemical shift for HCo(CO)₄ are in good agreement with experimental data. acs.orgacs.org

Table 2: Calculated ¹H NMR Chemical Shift Data for HCo(CO)₄

Calculation Method Calculated Total Shift (ppm) Reference
DFT-GIAO -5.2 acs.org
Relativistic DFT (BP86/GIAO) -12.2 (total) amazonaws.com

Note: The calculated values can vary depending on the theoretical model and basis sets used.

High-Pressure Multinuclear NMR for Mechanistic Studies

High-pressure NMR (HP-NMR) is a specialized technique that allows for the study of catalytic reactions under industrially relevant pressures. Multinuclear HP-NMR has been employed to investigate the mechanism of reactions catalyzed by HCo(CO)₄ and its derivatives. acs.orgosti.gov These studies provide insights into the equilibria involving the catalyst, reactants, and intermediates under pressure. researchtrends.net For instance, in situ monitoring of hydroformylation reactions using multinuclear NMR spectroscopy with syngas mixtures has helped to elucidate the mechanistic origins of regioselectivity. researchgate.net The use of sophisticated techniques like high-pressure NMR has been essential for understanding the kinetic and mechanistic details of catalytic cycles involving cobalt carbonyl species. acs.org

Ultraviolet (UV) and Photoelectron Spectroscopy

UV and photoelectron spectroscopy offer insights into the electronic structure and bonding of HCo(CO)₄.

Ultraviolet-visible (UV-Vis) spectroscopy has been used to study the electronic transitions in cobalt carbonyl species. For example, studies have shown that the cobalt tetracarbonyl anion, a related species, absorbs light in the near-UV region (around 390 nm), which can be used to promote catalytic reactions photochemically. nih.gov

Photoelectron spectroscopy (PES) provides direct information about the energy levels of molecular orbitals. libretexts.org By analyzing the kinetic energy of electrons ejected upon photoionization, the binding energies of electrons in the valence orbitals of HCo(CO)₄ can be determined. libretexts.org These experimental data can be compared with molecular orbital calculations to gain a deeper understanding of the electronic structure and bonding within the molecule. capes.gov.br

Electronic Absorption Spectra

The electronic absorption spectrum of cobalt tetracarbonyl hydride is defined by two primary absorption peaks in the ultraviolet region. nih.gov Investigations have determined that the most intense peaks are located at wavenumbers of 42,659 cm⁻¹ and 45,001 cm⁻¹. nih.gov These absorptions are characteristic of the electronic transitions that occur when the molecule interacts with UV light. The volatile and sensitive nature of HCo(CO)4 necessitates that its spectroscopic properties are often studied with care, as it can readily decompose. wikipedia.org

Table 1.nih.gov

Metal-to-Ligand Charge Transfer (MLCT) States

The two distinct bands observed in the electronic absorption spectrum of HCo(CO)4 are assigned to metal-to-ligand charge transfer (MLCT) transitions. nih.gov Specifically, these transitions are described as d(Co) → π*(CO) states. nih.gov

MLCT transitions are common in organometallic complexes where a metal is in a low oxidation state and is bonded to ligands with low-lying empty π-antibonding orbitals, such as carbon monoxide (CO). libretexts.org In the case of HCo(CO)4, the cobalt center is electron-rich, while the carbonyl ligands are effective π-acceptors. york.ac.uk Upon absorption of UV radiation, an electron is promoted from a d-orbital localized on the cobalt atom to an empty π* antibonding orbital of one of the carbonyl ligands. nih.govlibretexts.org This process results in the oxidation of the metal center and the reduction of the ligand. nih.gov The energy of these transitions provides valuable information about the electronic interplay between the central metal atom and its surrounding ligands. The specific MLCT states identified for HCo(CO)4 are the singlet ¹E and ¹A₁ states. nih.gov

Table 2.nih.gov

Computational and Theoretical Studies of Hco Co 4

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of HCo(CO)4, allowing researchers to probe aspects of its structure and energetics that are often difficult to access experimentally.

Density Functional Theory (DFT) is a widely used computational method for investigating organometallic species due to its favorable balance of accuracy and computational cost. DFT has been extensively applied to study HCo(CO)4 and its role in hydroformylation. researchgate.netacs.orgacs.org Applications include the optimization of molecular geometries, calculation of reaction energies, and mapping of potential energy surfaces for elementary reaction steps. acs.orgehu.escore.ac.uk For instance, DFT calculations have been used to investigate the initial steps of hydroformylation, such as the dissociation of a carbonyl (CO) ligand from HCo(CO)4 to form the catalytically active 16-electron species, HCo(CO)3. acs.orglmu.de The inhibiting effect of CO pressure on the reaction rate can be understood through these calculations. lmu.de

DFT studies have also explored the energetics of subsequent steps, including alkene coordination, insertion into the Co-H bond, and CO insertion. acs.org The method has been employed to analyze the competition between laser-selective dissociation of the axial Co-CO bond and intramolecular energy redistribution by calculating the reaction surface Hamiltonian. aip.org Furthermore, DFT has been used to study the carbonylation reaction of related species like CH3Co(CO)4, providing detailed mechanistic insights.

Advanced quantum chemistry methods, including DFT, have been applied to explore intermolecular hydride-hydride interactions in materials like cobalt tetracarbonyl hydride. chemistryviews.org These studies challenge classical chemical intuition by revealing that these interactions can be attractive. chemistryviews.org The "Jacob's ladder" framework, a hierarchy of DFT functionals, helps in selecting reliable computational methods for analyzing these interactions. chemistryviews.org

Table 1: Selected DFT-Calculated Properties for HCo(CO)4 and Related Species
Species/ProcessCalculated PropertyDFT FunctionalValueReference
Co₂(CO)₈ HydrogenationReaction Enthalpy (to form 2x HCo(CO)₄)BP8627.4 kJ mol⁻¹ acs.org
HCo(CO)₄CO Dissociation Energy (axial)BP86175.7 kJ mol⁻¹ acs.org
HCo(CO)₄CO Dissociation Energy (equatorial)BP86188.3 kJ mol⁻¹ acs.org
HCo(CO)₃(toluene)Gibbs Energy vs. HCo(CO)₃ + toluene (B28343) (383 K)--9.0 kJ mol⁻¹ chemrxiv.org

More rigorous MO analyses, based on various computational levels, have been used to describe the bonding in metal carbonyls. The bonding involves σ-donation from the highest occupied molecular orbital (HOMO) of the CO ligand to a vacant metal d-orbital, and π-backbonding from a filled metal d-orbital into the empty π* antibonding orbital (LUMO) of the CO ligand. This backbonding is crucial for the stability of the complex. Using the Xα method, a type of MO theory, the charge on the hydride ligand in HCo(CO)4 was calculated to be -0.27, consistent with experimental observations and other theoretical estimates. aip.org

For high-accuracy energetic predictions, researchers turn to ab initio (from first principles) methods, which are based on solving the Schrödinger equation without empirical parameters. Among these, Coupled Cluster theory, particularly with single, double, and perturbative triple excitations (CCSD(T)), is often considered the "gold standard" in quantum chemistry. rsc.org

The CCSD(T)-F12 method, an explicitly correlated version that offers faster convergence with respect to the basis set size, has been used to obtain highly accurate electronic energies for species in the cobalt-catalyzed hydroformylation cycle. rsc.orgresearchgate.net These high-level calculations are crucial for building reliable kinetic models, as even small errors in activation energies can lead to large errors in calculated reaction rates. rsc.orgresearchgate.net For example, accurate CCSD(T)-F12 energies, combined with careful treatment of standard-state corrections and diffusion-controlled steps, have enabled kinetic models that show very good agreement with experimental data over a wide range of conditions. rsc.org CCSD(T) calculations have also been used to benchmark DFT results and to study polytopal rearrangements in related d7-metallocomplexes. rsc.org

Molecular Orbital Theory Approaches (e.g., Self Consistent Modified Extended Hückel)

Modeling of Reaction Mechanisms and Catalytic Cycles

Building on the foundation of quantum chemical calculations, theoretical models can be constructed to simulate the dynamics of the entire catalytic cycle, providing a bridge between molecular-level details and macroscopic observables like reaction rates and selectivity.

Traditionally, reaction mechanisms are proposed based on chemical intuition and experimental evidence. However, automated reaction discovery (ARD) workflows offer a less biased, computational approach to explore complex potential energy surfaces and uncover novel reaction pathways. acs.org These methods have been applied to the cobalt-catalyzed hydroformylation of alkenes, where HCo(CO)4 is the key catalytic species. acs.org

Graph-based ARD methods can generate complex chemical reaction networks (CRNs) by systematically exploring possible connections between molecular fragments. acs.orgrsc.orgrsc.org For the hydroformylation of ethene, ARD simulations starting with HCo(CO)3, H2, CO, and C2H4 have successfully identified the key intermediates of the well-established Heck-Breslow mechanism. acs.org These workflows can also uncover unexpected side reactions and byproducts. acs.orgrsc.org By combining ARD with DFT calculations for energies and transition-state theory for rate constants, a comprehensive kinetic network model can be constructed from the ground up. core.ac.uk

For the HCo(CO)4-catalyzed hydroformylation of propene, microkinetic models have been developed that successfully reproduce experimental kinetic data. ehu.esrsc.orgresearchgate.netrsc.org These simulations allow for the identification of rate-determining and turnover-limiting steps, which can vary depending on reaction conditions such as temperature and reactant pressures. rsc.orgrsc.org For example, under certain conditions, the coordination of the alkene to the cobalt center is the main turnover-limiting step. researchgate.net

Automated Reaction Discovery Workflows

Spectroscopic Parameter Prediction and Validation

Computational methods play a crucial role in predicting and validating the spectroscopic parameters of HCo(CO)₄. Techniques such as time-dependent wave packet propagations on two-dimensional potential energy surfaces have been used to calculate the electronic absorption spectra. nih.gov These calculations have successfully predicted the absorption peaks for HCo(CO)₄, assigning them to metal-to-ligand-charge-transfer (MLCT) states. nih.gov

For HCo(CO)₄, the calculated absorption spectrum shows two main peaks, with the most intense ones located at 42,659 cm⁻¹ and 45,001 cm⁻¹. nih.gov These theoretical predictions can be compared with experimental spectroscopic data for validation. For instance, microwave rotational spectra have been measured for various isotopomers of HCo(CO)₄, providing precise rotational constants, quadrupole coupling strengths, and other parameters that confirm the C₃ᵥ symmetry of the molecule. aip.org

Infrared (IR) and Raman spectroscopy are other key techniques where computational predictions are vital. acs.org Theoretical calculations of vibrational frequencies can be compared with experimental IR and Raman spectra to validate the computed molecular structure and bonding. For example, studies have examined the H-Co stretching and deformation modes in different environments to understand intermolecular interactions. acs.org

The table below summarizes some of the key spectroscopic parameters of HCo(CO)₄, including both experimentally determined and computationally predicted values.

ParameterValueMethodReference
Rotational Constant (B) 1131.7212(9) MHzMicrowave Spectroscopy aip.org
⁵⁹Co Quadrupole Coupling (eQq) 116.62(3) MHzMicrowave Spectroscopy aip.org
Co-H Bond Length 1.52(2) ÅMicrowave Spectroscopy aip.org
Co-C Bond Length (avg.) 1.764 ÅGas-phase Electron Diffraction wikipedia.org
Absorption Peak 1 42,659 cm⁻¹Time-dependent wave packet propagation nih.gov
Absorption Peak 2 45,001 cm⁻¹Time-dependent wave packet propagation nih.gov

Intermolecular Interactions and Hydrogen Bonding

The nature of intermolecular interactions involving HCo(CO)₄, particularly hydrogen bonding, has been a subject of detailed investigation. Contrary to what might be expected for a compound with a hydride ligand, studies have shown a general absence of conventional hydrogen bonding between HCo(CO)₄ and nitrogen or oxygen bases. acs.org Infrared and Raman spectroscopic studies of HCo(CO)₄ in matrices with molecules like acetonitrile (B52724), water, ammonia, or trimethylamine (B31210) have revealed little to no interaction with the hydride ligand before proton transfer occurs. acs.org The H-Co stretching frequency remains largely unshifted in the presence of these bases. acs.org

However, a specific type of non-covalent interaction, known as hydride-hydride interactions, has been identified and studied in systems involving HCo(CO)₄ and its derivatives. chemistryviews.orgnih.govresearchgate.net

Hydride-Hydride Interactions in HCoL₄ Systems

Recent quantum chemistry studies have explored the nature of intermolecular hydride-hydride (Hᵟ⁻···ᵟ⁻H) interactions in transition metal complexes like HCoL₄ (where L can be CO, PPh₃, PH₃). chemistryviews.orgnih.gov These interactions are significant in the context of hydrogen storage materials, where a high density of such contacts is relevant for hydrogen formation. chemistryviews.orgnih.gov

Contrary to simple electrostatic repulsion, these studies have shown that homopolar hydride-hydride interactions can be attractive and, in some cases, even stronger than classical hydrogen bonds. chemistryviews.orgnih.gov The nature of this interaction is complex and can be dominated by charge delocalization or London dispersion forces, with a significant contribution from electrostatic interactions as well. nih.gov The interaction is described as "chameleon-like," being attractive in the dimer of HCo(CO)₄ but repulsive in some of its substituted derivatives. chemistryviews.orgnih.govresearchgate.net

Influence of Ligands on Interaction Strength

The strength and nature of these hydride-hydride interactions are highly dependent on the ligands attached to the cobalt center. chemistryviews.orgnih.gov Computational studies have shown that substituting the carbonyl (CO) ligands with phosphine (B1218219) ligands (like PPh₃ or PH₃) can significantly alter the interaction. nih.gov

The table below summarizes the nature of the diatomic hydride-hydride interaction in different HCoL₄ systems as determined by Interacting Quantum Atoms (IQA) energy decomposition.

SystemNature of H···H InteractionReference
CO₄CoH···HCoCO₄Attractive nih.govresearchgate.net
(PH₃)₄CoH···HCo(PH₃)₄Attractive nih.govresearchgate.net
(CO)₃(PPh₃)CoH···HCo(CO)₃(PPh₃) (Cₛ symmetry)Repulsive nih.govresearchgate.net

Photochemical Dynamics Simulations

The photochemical behavior of HCo(CO)₄ has been extensively studied through theoretical simulations to understand its dissociation dynamics upon UV irradiation. nih.govaip.org These simulations provide insights into the excited electronic states, potential energy surfaces, and the pathways leading to the dissociation of the molecule.

Potential Energy Surfaces and Dissociation Channels

Upon UV irradiation, HCo(CO)₄ can be excited to low-lying singlet states, such as ¹E and ¹A₁. nih.gov From these excited states, the molecule can undergo dissociation through two primary channels: the homolysis of the Co-H bond to produce H and Co(CO)₄, or the loss of an axial CO ligand to form HCo(CO)₃ and CO. nih.govaip.org

Theoretical simulations, including wave packet propagations on spin-orbit coupled potential energy surfaces, have been employed to model these dissociation processes. aip.org These studies have revealed that upon excitation, a significant portion of the system can dissociate very rapidly. For instance, one study proposed that within a very short timescale (<20 fs), about 40% of the excited molecules dissociate to form H + Co(CO)₄. aip.org

Intersystem crossing, a process where the molecule transitions from a singlet excited state to a triplet state (e.g., ¹E → ³A₁), also plays a crucial role in the photochemistry of HCo(CO)₄. aip.org This radiationless transition can occur on a picosecond timescale. Once the lowest triplet state (³A₁) is populated, the molecule can then dissociate along either the Co-H or the Co-CO bond. aip.org

The efficiency of these different photochemical pathways is governed by the overlap of the propagated wave packet with the critical regions or crossing points on the coupled potential energy surfaces. aip.org Computational studies have identified three primary photoactive states: two singlet metal-to-sigma-bond-charge-transfer (MSBCT) states that are dissociative for both Co-H and Co-CO bond cleavage, and a triplet state that is dissociative along the Co-H bond. nih.gov

Intersystem Crossing and Radiationless Transitions

Theoretical and computational studies have provided significant insights into the ultrafast non-radiative deactivation pathways of photoexcited this compound (HCo(CO)₄). These processes, occurring on picosecond or even femtosecond timescales, are crucial for understanding the molecule's photochemical behavior, particularly its dissociation. The dominant non-radiative pathway involves intersystem crossing (ISC), a spin-forbidden transition between electronic states of different spin multiplicity, driven by spin-orbit coupling.

Upon photoexcitation, HCo(CO)₄ is promoted from its ground state to a singlet excited state. Computational models indicate that from this initial excited state, the molecule can undergo rapid intersystem crossing to a lower-lying triplet state potential energy surface. researchgate.netaip.org This transition is a key step in the subsequent photodissociation of the molecule.

Detailed quantum simulations have elucidated the mechanism of these radiationless transitions. The photodissociation of HCo(CO)₄ is understood to proceed via the following steps:

Initial excitation to a singlet excited state, primarily of ¹E character, which has metal-to-ligand charge-transfer (MLCT) characteristics. sci-hub.se

On an extremely short timescale (less than 20 femtoseconds), a portion of the excited molecules can dissociate directly from this singlet state. aip.org

However, a significant pathway involves a "fast" intersystem crossing from the ¹E singlet state to the ³A₁ triplet state. aip.org This ISC process is estimated to occur within a 50-picosecond timescale along the Co-H bond elongation coordinate. aip.org

Once populated, the ³A₁ triplet state is dissociative, leading to the cleavage of either the Co-H bond to form H + Co(CO)₄ or the Co-CO axial bond to yield HCo(CO)₃ + CO. aip.orgresearchgate.net

The efficiency of this intersystem crossing is governed by the strength of the spin-orbit coupling between the involved singlet and triplet states and the energy gap between their potential energy surfaces at critical geometries. researchgate.net Theoretical models have focused on simulating these processes by propagating wave packets on spin-orbit coupled potential energy surfaces, providing a detailed picture of the dynamics. aip.orgcapes.gov.br These simulations have shown that the ¹E → ³A₁ transition is the dominant intersystem crossing process. aip.orgresearchgate.net

Calculations using methods like direct spin-orbit coupled configuration interaction have been employed to evaluate the spin-orbit interactions responsible for these radiationless transitions. sci-hub.se These studies have quantified the excitation energies and the magnitude of the coupling, confirming the favorability of the ¹E → ³E and ¹E → ³A₁ pathways. sci-hub.se

The key findings from computational studies on the intersystem crossing and radiationless transitions in HCo(CO)₄ are summarized in the table below.

FindingInvestigated AspectMethod of StudyReference(s)
A "fast" intersystem crossing (ISC) occurs in less than 50 picoseconds during photodissociation.Timescale of ISCTheoretical description and quantum simulation of wave packet propagations. researchgate.netaip.org
The dominant ISC pathway is from the initially populated ¹E state to the ³A₁ state.Electronic states involvedQuantum simulation and theoretical description. aip.orgresearchgate.net
The ISC process occurs at critical geometries along the Co-H or Co-COₐₓ bond elongation coordinates.Reaction CoordinateWave packet propagations on spin-orbit coupled potential energy surfaces. aip.org
Dissociation can occur on the ³A₁ potential energy surface after ISC.Post-ISC DynamicsQuantum simulation of photodissociation. aip.orgresearchgate.net
Spin-orbit coupling is the driving force for the ¹E → ³A₁/³E radiationless transitions.Mechanism of ISCDirect spin-orbit coupled configuration interaction calculations. sci-hub.se
Dissociation of an axial carbonyl ligand is a slower process (around 200 fs).Competing Dissociation PathwayWave packet propagation simulations. aip.org

Derivatives and Modified Cobalt Carbonyl Hydride Systems

The reactivity and stability of cobalt tetracarbonyl hydride can be significantly altered through modification of its ligand sphere. These modifications have led to the development of advanced catalytic systems with improved performance in industrial processes like hydroformylation. Key developments include the introduction of phosphine (B1218219) ligands, the formation of cationic cobalt species, and the generation of active intermediates in heterogeneous systems.

Advanced Research Topics and Future Directions

Elucidating Complex Reaction Networks and Intermediates

A significant area of ongoing research is the detailed mapping of the complex reaction networks involving cobalt tetracarbonyl hydride, particularly in hydroformylation. rsc.orgrsc.org Advanced computational techniques, such as density functional theory (DFT), are being employed to model the entire catalytic cycle, providing insights that are difficult to obtain through experimental methods alone. acs.orgresearchgate.net These studies aim to identify and characterize the various intermediates and transition states involved in the catalytic process. acs.org

For instance, first-principles calculations have been used to construct reaction networks for cobalt-catalyzed hydroformylation, identifying this compound as a key reactant. rsc.orgrsc.org Computational studies have also shed light on the reversible nature of olefin insertion and the role of agostic interactions in stabilizing intermediates. acs.orgresearchgate.net Researchers are also investigating the kinetics of these complex networks to better understand the factors that control reaction rates and selectivity. researchgate.net The identification of intermediates, such as cobalt alkyl and acyl complexes, is crucial for understanding the step-by-step mechanism of reactions like hydroformylation. acs.orgdigimat.in

Rational Design of Next-Generation Cobalt Catalysts

Building on a deeper understanding of its reaction mechanisms, researchers are now focusing on the rational design of new cobalt catalysts derived from or inspired by this compound. rsc.orgnih.govrsc.org The goal is to develop catalysts with improved activity, selectivity, and stability that can operate under milder reaction conditions. researchgate.netresearchgate.netsci-hub.se

Recent advancements include the development of cobalt catalysts for specific applications like the hydroaminomethylation of olefins, showcasing higher selectivity than traditional cobalt catalysts. researchgate.net The design of these catalysts often involves creating a balance between stability and reactivity to achieve optimal performance.

Comprehensive Understanding of Structure-Reactivity Relationships

A fundamental aspect of designing new catalysts is a thorough understanding of the relationship between the structure of this compound and its derivatives and their reactivity. nih.gov Gas-phase electron diffraction has been instrumental in determining the trigonal bipyramidal structure of HCo(CO)₄, with the hydride ligand in an axial position. wikipedia.org

Researchers are investigating how modifications to this structure, such as the substitution of carbonyl ligands with phosphines, affect the catalyst's properties. wikipedia.org For example, the introduction of bulky phosphine (B1218219) ligands can influence the regioselectivity of hydroformylation reactions. wikipedia.orgresearchgate.net DFT calculations are being used to explore the potential energy surfaces of these reactions, providing insights into how the structure of the catalyst influences the reaction pathway and the stability of intermediates. acs.orgresearchgate.net The acidity of the cobalt hydride, a key factor in its catalytic activity, is also a subject of intense study and can be tuned by ligand substitution. wikipedia.org

Role in Sustainable Chemistry and Green Industrial Processes

This compound and its derivatives are being explored for their potential role in developing more sustainable and environmentally friendly industrial processes. environmentenergyleader.comresearchgate.net A major focus is on improving the efficiency of hydroformylation, a key industrial reaction for producing aldehydes. digimat.inwikipedia.org By developing cobalt-based catalysts that operate under milder conditions, the energy consumption and environmental impact of this process can be significantly reduced. sci-hub.se

The use of cobalt, an earth-abundant metal, is in itself a move towards more sustainable catalysis compared to processes that rely on precious metals like rhodium. wikipedia.orgnii.ac.jp Research is also directed towards using cobalt catalysts in the conversion of biomass into valuable chemicals and fuels. lsu.edunih.govresearchgate.net For instance, cobalt catalysts are being investigated for the hydrogenation of biomass-derived compounds like 5-hydroxymethylfurfural. nih.gov Furthermore, the development of heterogeneous cobalt catalysts offers the advantage of easier separation and recycling, contributing to greener chemical manufacturing. researchgate.net The application of cobalt catalysts in C-H activation reactions is another promising area for creating more efficient and atom-economical synthetic routes. nih.govbeilstein-journals.org

Q & A

Basic: How is cobalt tetracarbonyl hydride synthesized, and what are the critical parameters for its stability?

Answer:
HCo(CO)₄ is synthesized via the reduction of dicobalt octacarbonyl (Co₂(CO)₈) with sodium amalgam (Na/Hg) or similar reductants, followed by protonation under controlled conditions . Critical parameters include:

  • CO partial pressure : Decomposition to Co₂(CO)₈ occurs if CO pressure is insufficient .
  • Temperature : Thermal instability above 50°C necessitates low-temperature handling .
  • In situ generation : Often prepared in situ due to its volatility and sensitivity .

Advanced: How do recent studies resolve contradictions in HCo(CO)₄ stability under mild hydroformylation conditions?

Answer:
Recent kinetic and in situ infrared (IR) studies demonstrate that unmodified HCo(CO)₄ remains stable at 30 bar syngas (H₂/CO) and 140°C, achieving catalytic activity comparable to bisphosphine-Co(II) systems. This contradicts earlier assumptions requiring high pressures (100–400 bar) . Key findings:

  • IR spectroscopy : Confirmed intact HCo(CO)₄ coordination during catalysis .
  • Phosphine ligand effects : Bisphosphines enhance activity only at low P/Co ratios (<0.6), suggesting ligand-free systems are viable for branched olefin hydroformylation .

Basic: What structural features of HCo(CO)₄ govern its catalytic activity?

Answer:
The trigonal bipyramidal geometry (C₃v symmetry) with an axial hydride ligand enables substrate activation:

  • Co–H bond length : 1.556 Å (electron diffraction data) facilitates hydride transfer .
  • CO ligand lability : Labile equatorial CO ligands allow substrate coordination during catalytic cycles .
  • Acidity : pKa ≈ 8.5 enables proton transfer in reactions with Lewis bases (e.g., PPh₃) .

Advanced: What methodological approaches address ligand substitution effects on HCo(CO)₄ catalysis?

Answer:
Phosphine ligands (e.g., PPh₃) stabilize HCo(CO)₄ derivatives (e.g., HCo(CO)₃PPh₃) but reduce acidity and alter selectivity:

  • Substitution kinetics : Monitored via IR spectroscopy to track ligand exchange rates .
  • Thermodynamic studies : Phosphine coordination strengthens Co–CO bonds, reducing decomposition but requiring higher temperatures for activity .
  • Computational modeling : DFT studies rationalize regioselectivity changes in hydroformylation .

Basic: What analytical techniques confirm the structure and purity of HCo(CO)₄?

Answer:

  • Infrared (IR) spectroscopy : ν(CO) stretches (2000–2100 cm⁻¹) confirm carbonyl coordination .
  • NMR spectroscopy : ¹H NMR detects hydride resonance at δ ≈ -10 ppm .
  • Gas-phase electron diffraction : Resolves Co–H and Co–CO bond lengths .

Advanced: How do researchers reconcile discrepancies in reported catalytic performance of HCo(CO)₄ derivatives?

Answer:
Contradictions arise from ligand loading ratios and syngas pressure variations:

  • Reproducibility protocols : Strict control of CO partial pressure prevents decomposition .
  • In situ monitoring : Real-time IR spectroscopy validates catalyst integrity during reactions .
  • Comparative studies : HCo(CO)₄ outperforms Fe/Ni analogs in regioselectivity due to higher acidity and stronger M–H bonds .

Basic: What is the role of HCo(CO)₄ in the hydroformylation mechanism?

Answer:
HCo(CO)₄ operates via a cycle involving oxidative addition and reductive elimination :

Olefin coordination : Substrate binds to the Co center.

Hydride transfer : Co–H bond cleaves to form alkyl intermediates.

CO insertion : Alkyl migrates to carbonyl ligand, forming acyl-Co species.

H₂ activation : Reductive elimination releases aldehyde and regenerates HCo(CO)₄ .

Advanced: How does HCo(CO)₄ compare to iron/nickel analogs in catalytic applications?

Answer:

  • Fe analogs : H₂Fe(CO)₄ is less acidic (pKa ~14) and more prone to decomposition, limiting catalytic utility .
  • Ni analogs : Ni(CO)₄ lacks hydride ligands, necessitating external H₂ activation .
  • Co specificity : HCo(CO)₄’s balance of acidity and stability enables industrial hydroformylation of C₃–C₁₈ olefins .

Basic: What experimental precautions are required for handling HCo(CO)₄?

Answer:

  • Air-free techniques : Schlenk lines or gloveboxes prevent oxidation .
  • CO atmosphere : Maintain CO pressure to inhibit decomposition to Co₂(CO)₈ .
  • Temperature control : Store at <-20°C to minimize thermal degradation .

Advanced: How do in situ spectroscopic methods elucidate HCo(CO)₄ catalytic cycles?

Answer:

  • Time-resolved IR : Tracks CO ligand dynamics during substrate binding and turnover .
  • Raman spectroscopy : Monitors Co–H vibrational modes under reaction conditions .
  • XAS (X-ray absorption spectroscopy) : Probes electronic state changes during oxidative/reductive steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.